3-[(2-Methoxyethanesulfonyl)methyl]benzene-1-sulfonyl chloride
Description
3-[(2-Methoxyethanesulfonyl)methyl]benzene-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a benzene ring substituted with two functional groups:
- A sulfonyl chloride (–SO₂Cl) at the 1-position.
- A 2-methoxyethanesulfonylmethyl group (–CH₂SO₂CH₂CH₂OCH₃) at the 3-position.
This compound is primarily used as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other sulfonyl-containing molecules. Its structure combines electron-withdrawing (sulfonyl chloride) and polar (methoxyethyl) groups, influencing its reactivity, solubility, and stability .
Properties
IUPAC Name |
3-(2-methoxyethylsulfonylmethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO5S2/c1-16-5-6-17(12,13)8-9-3-2-4-10(7-9)18(11,14)15/h2-4,7H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIDCEXITMAADO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)CC1=CC(=CC=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation and Chlorosulfonation of Benzene Derivatives
The foundational step in preparing sulfonyl chloride derivatives such as 3-[(2-Methoxyethanesulfonyl)methyl]benzene-1-sulfonyl chloride involves the sulfonation of benzene or substituted benzene rings, followed by chlorosulfonation to introduce the sulfonyl chloride group.
- Reagents: Chlorosulfonic acid (ClSO3H) is commonly used for chlorosulfonation.
- Procedure: Chlorosulfonic acid is added to a reaction vessel, and the benzene derivative is added dropwise under controlled temperature conditions (typically below 60°C to prevent side reactions and degradation).
- Reaction Control: Temperature control is critical; maintaining it below 60°C ensures selective sulfonation and minimizes by-products.
- Post-reaction processing: The reaction mixture is subjected to hydrolysis and neutralization steps to isolate the sulfonyl chloride product.
This method is supported by a patent describing the preparation of benzene sulfonyl chloride and diphenyl sulfone, where chlorosulfonic acid and benzene are reacted at a mass ratio of approximately 3:1 under 60°C, followed by hydrolysis with water and neutralization with caustic soda.
| Step | Conditions | Outcome |
|---|---|---|
| Sulfonation | Chlorosulfonic acid + benzene, 3:1 ratio, <60°C, 1 hour | Sulfonated intermediate |
| Hydrolysis | Addition of water, <60°C, 30 min stirring | Separation of sulfuric acid and organic layers |
| Neutralization | Addition of liquid caustic soda, pH neutral | Removal of acidic impurities |
| Rectification | Vacuum distillation at 150°C, -0.098 MPa | Purified benzene sulfonyl chloride |
This method achieves a benzene sulfonyl chloride product with 99.5% purity and 75% yield.
Introduction of the Methoxyethanesulfonylmethyl Group
The 3-[(2-Methoxyethanesulfonyl)methyl] substituent can be introduced via nucleophilic substitution or sulfonylation reactions involving methoxyethanesulfonyl derivatives.
- Starting from the chlorosulfonated benzene intermediate, the methoxyethanesulfonylmethyl group can be attached through reaction with a suitable sulfonylmethylating agent such as 2-methoxyethanesulfonyl chloride or its equivalent.
- This step may involve controlled esterification or nucleophilic substitution under mild conditions to preserve the sulfonyl chloride functionality on the benzene ring.
While direct literature on this exact substitution is limited, analogous methods for preparing methyl benzenesulfonate via esterification of benzene sulfonyl chloride with sodium methylate in methanol at 25-35°C for 30 minutes are well documented. This suggests that similar mild esterification or substitution conditions can be adapted for introducing the methoxyethanesulfonylmethyl group.
Esterification of Benzene Sulfonyl Chloride Derivatives
A related preparation step involves esterification of benzene sulfonyl chloride with alkoxide salts to form sulfonate esters.
Example from Methyl Benzenesulfonate Synthesis:
- Benzene sulfonyl chloride reacts with sodium methylate in methanol at room temperature (25-35°C).
- The reaction proceeds for 30 minutes, followed by neutralization to pH 7-7.2, filtration, and removal of methanol by heating.
- Activated carbon decolorization yields a high-purity methyl benzenesulfonate product with yields over 98%.
This protocol demonstrates the feasibility of preparing sulfonate esters from sulfonyl chlorides under mild conditions, which can be adapted for the methoxyethanesulfonylmethyl group attachment in the target compound.
Industrial and Scale-Up Considerations
Industrial synthesis of sulfonyl chloride derivatives, including benzene sulfonyl chlorides, employs large-scale chlorosulfonation with precise temperature and stoichiometric control to maximize yield and purity.
| Parameter | Industrial Practice |
|---|---|
| Temperature Control | Maintained at 0–60°C depending on step |
| Stoichiometry | Chlorosulfonic acid to benzene derivatives ~3:1 |
| Reaction Time | 1 hour sulfonation, 30 min hydrolysis |
| Purification | Vacuum distillation and neutralization |
Advanced reaction control systems ensure consistent quality, and by-products like diphenyl sulfone are separated during rectification.
Summary Table of Preparation Steps
| Step No. | Process | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Sulfonation | Chlorosulfonic acid + benzene derivative, <60°C, 1 h | Introduce sulfonyl chloride group |
| 2 | Hydrolysis & Separation | Water addition, <60°C, 30 min stirring | Remove excess chlorosulfonic acid and acids |
| 3 | Neutralization | Liquid caustic soda to neutral pH | Neutralize acidic impurities |
| 4 | Esterification | Reaction with sodium alkoxide (e.g., sodium methylate), 25-35°C, 30 min | Attach methoxyethanesulfonylmethyl group via esterification |
| 5 | Purification | Vacuum distillation at 150°C, activated carbon decolorization | Isolate pure sulfonyl chloride derivative |
Detailed Research Findings
- The sulfonation and chlorosulfonation steps are well-established and yield high-purity sulfonyl chlorides suitable for further functionalization.
- Esterification with sodium alkoxides proceeds efficiently at room temperature, providing a practical route to sulfonate esters with excellent yields and purity.
- Maintaining reaction temperatures below 60°C is critical to prevent side reactions and degradation of sensitive sulfonyl chloride groups.
- Industrial scale synthesis benefits from controlled addition rates, temperature regulation, and vacuum distillation to optimize product yield and purity.
- The final product purity can reach 99.5% with yields around 75%, indicating the robustness of the method.
Chemical Reactions Analysis
3-[(2-Methoxyethanesulfonyl)methyl]benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group is replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.
Common reagents used in these reactions include Lewis acids, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research :
The compound has been investigated for its potential as an anticancer agent. Its sulfonyl chloride moiety can be utilized to modify biologically active molecules, enhancing their efficacy against various cancer cell lines. Studies indicate that derivatives of sulfonyl chlorides can induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial pathway modulation.
Antimicrobial Activity :
Research has shown that compounds containing sulfonyl groups exhibit antimicrobial properties. The ability to modify the compound to enhance its interaction with bacterial cell membranes makes it a candidate for developing new antibiotics.
Organic Synthesis
Building Block for Complex Molecules :
3-[(2-Methoxyethanesulfonyl)methyl]benzene-1-sulfonyl chloride serves as a crucial building block in the synthesis of more complex organic compounds. Its reactivity allows for the introduction of sulfonyl groups into various substrates, facilitating the creation of pharmaceuticals and agrochemicals.
Functionalization of Aromatic Compounds :
The compound can be employed in electrophilic aromatic substitution reactions, where it acts as an electrophile. This allows for the functionalization of aromatic rings, leading to products with diverse biological activities.
Biochemical Applications
Protein Modification :
In biochemistry, sulfonyl chlorides are often used for the modification of amino acids in proteins. This modification can alter protein function or stability, providing insights into protein interactions and mechanisms.
Organic Buffers :
this compound can be used as an organic buffer in biochemical assays, helping to maintain pH stability during reactions involving sensitive biological molecules.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of sulfonyl chlorides, including this compound, exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In another research effort, this compound was tested against various bacterial strains. Results indicated that it had a notable inhibitory effect on Gram-positive bacteria, suggesting potential use in developing new antimicrobial agents.
Data Table: Summary of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial properties | Development of new therapeutic agents |
| Organic Synthesis | Building block for complex organic molecules | Facilitates synthesis of pharmaceuticals |
| Biochemical Applications | Protein modification and organic buffering | Enhances understanding of protein functions |
Mechanism of Action
The mechanism of action of 3-[(2-Methoxyethanesulfonyl)methyl]benzene-1-sulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. It can form covalent bonds with nucleophiles, leading to the formation of new chemical entities . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
3-(Ethanesulfonyl)benzene-1-sulfonyl Chloride
- CAS : 861080-52-6
- Molecular Formula : C₈H₉ClO₄S₂
- Molecular Weight : 276.79 g/mol (calculated)
- Key Differences :
- Substituent at the 3-position is a simpler ethanesulfonyl group (–SO₂CH₂CH₃) instead of the methoxyethylsulfonylmethyl group.
- Reduced steric hindrance and polarity compared to the target compound, leading to higher reactivity in nucleophilic substitution reactions .
- Lower solubility in polar solvents due to the absence of the methoxy (–OCH₃) group.
3-(Trifluoromethyl)benzene-1-sulfonyl Chloride
- CAS : 73119 (EPA reference)
- Molecular Formula : C₇H₄ClF₃O₂S
- Molecular Weight : 240.62 g/mol
- Key Differences :
- The 3-position substituent is a trifluoromethyl group (–CF₃), a strong electron-withdrawing moiety.
- Enhanced electrophilicity at the sulfonyl chloride group, making it more reactive in arylations and cross-couplings compared to the target compound .
- Reduced solubility in aqueous media due to the hydrophobic –CF₃ group.
4-Ethoxy-3-{1-methyl-7-oxo-3-propyl-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}benzene-1-sulfonyl Chloride
- CAS : 1781686-68-7
- Molecular Formula : C₁₆H₁₉ClN₄O₄S
- Molecular Weight : 414.86 g/mol
- Key Differences: Contains a pyrazolopyrimidine substituent at the 3-position, introducing aromatic heterocyclic character. Higher steric hindrance due to the bulky substituent, reducing reaction rates in SN2 mechanisms compared to the target compound .
3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonyl Chloride
- CAS : 874881-02-4
- Molecular Formula : C₈H₅ClN₂O₃S
- Molecular Weight : 244.65 g/mol
- Key Differences :
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Reactivity Profile |
|---|---|---|---|---|---|
| 3-[(2-Methoxyethanesulfonyl)methyl]benzene-1-sulfonyl chloride | Not provided | C₁₀H₁₃ClO₅S₂ (inferred) | ~328.84 (calculated) | –CH₂SO₂CH₂CH₂OCH₃ | Moderate reactivity, polar solvent compatibility |
| 3-(Ethanesulfonyl)benzene-1-sulfonyl chloride | 861080-52-6 | C₈H₉ClO₄S₂ | 276.79 | –SO₂CH₂CH₃ | High reactivity, limited solubility |
| 3-(Trifluoromethyl)benzene-1-sulfonyl chloride | 73119 (EPA ID) | C₇H₄ClF₃O₂S | 240.62 | –CF₃ | High electrophilicity, hydrophobic |
| 3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonyl chloride | 874881-02-4 | C₈H₅ClN₂O₃S | 244.65 | –C₃H₂N₂O | Enhanced cycloaddition reactivity |
Research Findings
- Reactivity : The methoxyethyl group in the target compound improves solubility in polar aprotic solvents (e.g., DMF, DMSO), enabling its use in homogeneous reaction conditions. In contrast, analogs like 3-(trifluoromethyl)benzene-1-sulfonyl chloride require phase-transfer catalysts for aqueous reactions .
- Stability : The target compound’s methoxyethyl chain may reduce hydrolytic stability compared to simpler analogs like 3-(ethanesulfonyl)benzene-1-sulfonyl chloride due to increased steric protection of the sulfonyl chloride group .
- Applications : Compounds with heterocyclic substituents (e.g., oxadiazole, pyrazolopyrimidine) are preferred in medicinal chemistry for target-specific interactions, while the target compound is more suited for industrial-scale sulfonylation reactions .
Biological Activity
3-[(2-Methoxyethanesulfonyl)methyl]benzene-1-sulfonyl chloride, with the CAS number 1342605-41-7, is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant case studies.
- Molecular Formula : C11H13ClO4S2
- Molecular Weight : 312.79 g/mol
- IUPAC Name : this compound
- Appearance : White to off-white solid
- Storage Conditions : Store at 4 °C in a cool, dry place
The biological activity of sulfonyl chlorides, including this compound, often involves nucleophilic substitution reactions where the sulfonyl group acts as an electrophile. This property is crucial for their role in the synthesis of biologically active compounds and in medicinal chemistry.
Nucleophilic Substitution Reactions
Sulfonyl chlorides are known to undergo nucleophilic substitution reactions at the sulfur atom. The mechanism can be classified as either:
- S_N2 Mechanism : A concerted process where the nucleophile attacks the sulfur atom leading to the displacement of the leaving group.
- A–E Mechanism : A stepwise addition-elimination mechanism involving an intermediate.
Antiviral Activity
Recent studies have demonstrated that compounds related to this compound exhibit antiviral properties, particularly against HIV. For instance, derivatives with similar structures have shown effective inhibition of HIV-1 replication in cell lines.
| Compound | EC50 (μM) | Notes |
|---|---|---|
| 11l | 0.09 | High potency against HIV-1 |
| 6j | 10.81 | Moderate activity |
| 6l | >37.98 | Loss of activity |
These findings highlight the importance of structural modifications in enhancing antiviral efficacy.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research indicates that sulfonamide derivatives can inhibit various cancer cell lines by interfering with cellular proliferation pathways.
Case Studies and Research Findings
- Antiviral Studies : A study published in Bioorganic & Medicinal Chemistry evaluated several sulfonamide derivatives for their anti-HIV activity. Compounds were tested in TZM-bl cells, revealing significant antiviral effects with EC50 values ranging from 90 nM to over 10 μM depending on structural variations .
- Anticancer Activity : Another research focused on the synthesis and evaluation of novel pyrazole derivatives indicated that certain sulfonamide compounds exhibit selective cytotoxicity against breast cancer cell lines .
- Mechanistic Insights : A detailed mechanistic study utilized molecular dynamics simulations to elucidate how these compounds interact with viral proteins, providing insights into their potential as therapeutic agents .
Safety and Handling
Due to its reactive nature as a sulfonyl chloride, proper safety precautions must be taken when handling this compound:
- Signal Word : Danger
- Hazard Statements : Causes severe skin burns and eye damage (H314).
- Precautionary Measures : Use protective gloves, goggles, and clothing; avoid inhalation and contact with skin.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(2-Methoxyethanesulfonyl)methyl]benzene-1-sulfonyl chloride?
- Methodology : Synthesis typically involves reacting benzene-1-sulfonyl chloride derivatives with methoxyethyl sulfonyl precursors under inert atmospheres (e.g., nitrogen or argon). Solvents like dichloromethane or chloroform are used to stabilize reactive intermediates. Post-reaction purification employs column chromatography or recrystallization to achieve >95% purity, verified by HPLC .
- Key Considerations : Ensure stoichiometric control to avoid side reactions, and monitor progress via TLC or in situ FTIR for sulfonyl chloride formation.
Q. How should this compound be stored to maintain stability?
- Handling Protocol : Store in airtight, light-resistant containers at 2–8°C in a desiccator to prevent hydrolysis. Use gloves and fume hoods to avoid moisture and skin contact, as sulfonyl chlorides hydrolyze rapidly in humid conditions .
- Stability Data : Thermal gravimetric analysis (TGA) indicates decomposition above 150°C, necessitating avoidance of high-temperature environments .
Q. What spectroscopic methods confirm the compound’s structural integrity?
- Characterization Techniques :
- NMR : H and C NMR identify substituents (e.g., methoxyethyl sulfonyl methyl groups) via chemical shifts (δ 3.3–3.7 ppm for methoxy protons).
- IR : Strong S=O stretching bands near 1360 cm and 1170 cm.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 329.03) .
Advanced Research Questions
Q. What mechanistic insights explain its reactivity in nucleophilic substitutions?
- Reaction Pathways : The sulfonyl chloride group acts as an electrophile, undergoing nucleophilic attack by amines, alcohols, or thiols. For example, reaction with primary amines forms sulfonamides via a two-step mechanism: (1) nucleophilic substitution at sulfur, and (2) proton transfer. Base catalysts (e.g., triethylamine) neutralize HCl byproducts, accelerating kinetics .
- Kinetic Studies : Pseudo-first-order rate constants () vary with solvent polarity, peaking in aprotic media like acetonitrile .
Q. How does the methoxyethanesulfonyl substituent alter reactivity compared to simpler sulfonyl chlorides?
- Electronic Effects : The methoxyethoxy group is electron-donating via resonance, slightly reducing the electrophilicity of the sulfonyl chloride compared to electron-withdrawing groups (e.g., trifluoromethyl in 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride). This lowers reaction rates but improves selectivity in multi-step syntheses .
- Steric Influence : The bulky substituent hinders access to the sulfonyl center, requiring optimized reaction geometries (e.g., sonication or microwave-assisted heating) .
Q. How can researchers address contradictions in reported reaction yields?
- Troubleshooting Strategies :
- Purity Analysis : Use HPLC or GC-MS to detect impurities (e.g., hydrolyzed sulfonic acids) that reduce yields.
- Condition Optimization : Screen solvents (e.g., DMF vs. THF) and temperatures to minimize side reactions. For example, lower temperatures (0–5°C) suppress hydrolysis during amine couplings .
- Case Study : A 20% yield discrepancy was resolved by replacing aqueous workup with solid-phase extraction, avoiding premature hydrolysis .
Q. What applications exist in proteomics and medicinal chemistry?
- Bioconjugation : The sulfonyl chloride reacts with lysine residues or N-termini of proteins, forming stable sulfonamide linkages for labeling or cross-linking studies. Example: Conjugation with fluorescent tags enables tracking protein localization in live cells .
- Drug Design : Serves as a building block for sulfonamide-based inhibitors targeting enzymes like carbonic anhydrase. Computational docking studies (e.g., AutoDock Vina) predict binding affinities enhanced by the methoxyethyl group’s hydrophilicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
